2-Chloro-4-[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid
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Overview
Description
2-Chloro-4-[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid is a complex organic compound that features a combination of chloro, diamino, triazinyl, phenyl, ethyl, and benzenesulfonyl fluoride groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to start with cyanuric chloride, which undergoes substitution reactions with various amines and other nucleophiles to form the desired triazinyl derivatives . The reaction conditions typically involve the use of acid scavengers like sodium carbonate to neutralize the liberated hydrochloric acid and maintain the reaction environment .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for efficiency and yield. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would be required.
Coupling Reactions: The triazinyl and phenyl groups can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include sodium carbonate, various amines, and other nucleophiles. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents like tetrahydrofuran or dimethylformamide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various triazinyl derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
2-Chloro-4-[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid involves its interaction with molecular targets such as enzymes and proteins. The compound’s structure allows it to bind to specific sites on these molecules, potentially inhibiting their activity or altering their function. The pathways involved may include various signaling cascades and metabolic processes, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Used as a peptide coupling agent.
2-Chloro-4-fluorobenzenesulphonyl chloride: Known for its use in organic synthesis.
1,3,5-Triazine-2,4-diamine, 6-chloro-: Another triazine derivative with applications in chemistry.
Uniqueness
What sets 2-Chloro-4-[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid apart is its combination of functional groups, which provides a unique set of chemical properties and potential applications. Its ability to participate in various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial purposes.
Properties
CAS No. |
31368-40-8 |
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Molecular Formula |
C21H26Cl2FN5O5S2 |
Molecular Weight |
582.5 g/mol |
IUPAC Name |
2-chloro-4-[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid |
InChI |
InChI=1S/C19H20Cl2FN5O2S.C2H6O3S/c1-19(2)26-17(23)25-18(24)27(19)13-7-6-12(14(20)10-13)5-3-11-4-8-16(15(21)9-11)30(22,28)29;1-2-6(3,4)5/h4,6-10H,3,5H2,1-2H3,(H4,23,24,25,26);2H2,1H3,(H,3,4,5) |
InChI Key |
ZUFCEQPUJSUYMA-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC(=C(C=C2)CCC3=CC(=C(C=C3)S(=O)(=O)F)Cl)Cl)N)N)C |
Origin of Product |
United States |
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